molecular formula C12H18N2O4S B13586392 Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate

Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate

Cat. No.: B13586392
M. Wt: 286.35 g/mol
InChI Key: WEPMDHYUXLJVPS-UHFFFAOYSA-N
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Description

Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate is an organic compound with the molecular formula C12H18N2O4S. It is a derivative of carbamate, which is an organic compound derived from carbamic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-(sulfamoylmethyl)phenyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. Common reagents used in this synthesis include tert-butyl carbamate, 4-(sulfamoylmethyl)phenyl isocyanate, and suitable solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to achieve maximum efficiency and yield. The product is then purified using techniques such as crystallization or chromatography to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction may produce amine derivatives. Substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl (4-(sulfamoylmethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of the tert-butyl carbamate and sulfamoylmethyl phenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H18N2O4S

Molecular Weight

286.35 g/mol

IUPAC Name

tert-butyl N-[4-(sulfamoylmethyl)phenyl]carbamate

InChI

InChI=1S/C12H18N2O4S/c1-12(2,3)18-11(15)14-10-6-4-9(5-7-10)8-19(13,16)17/h4-7H,8H2,1-3H3,(H,14,15)(H2,13,16,17)

InChI Key

WEPMDHYUXLJVPS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC=C(C=C1)CS(=O)(=O)N

Origin of Product

United States

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